molecular formula C23H34N2O B11602768 2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11602768
M. Wt: 354.5 g/mol
InChI Key: YQJFTVXXIJXBBH-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure It is characterized by the presence of an isopropylphenyl group and two propyl groups attached to a diazatricyclodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor containing the isopropylphenyl and propyl groups, followed by the introduction of the diazatricyclodecane core through a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically require acidic or basic conditions and elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. These reactions often occur under mild conditions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions. The conditions vary depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific substitution pattern and tricyclic structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C23H34N2O

Molecular Weight

354.5 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H34N2O/c1-5-11-22-13-24-15-23(12-6-2,21(22)26)16-25(14-22)20(24)19-9-7-18(8-10-19)17(3)4/h7-10,17,20H,5-6,11-16H2,1-4H3

InChI Key

YQJFTVXXIJXBBH-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)C(C)C)CCC

Origin of Product

United States

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